Benzamide, 4-methoxy-N-[[(4-methylphenyl)sulfonyl]methyl]-
Description
Benzamide, 4-methoxy-N-[[(4-methylphenyl)sulfonyl]methyl]- is a benzamide derivative characterized by a methoxy-substituted benzene ring and a sulfonamide-linked 4-methylphenyl group. The structure combines a benzamide backbone (a benzene ring with an amide group) with a sulfonylmethyl bridge connected to a para-methyl-substituted aromatic ring.
Properties
IUPAC Name |
4-methoxy-N-[(4-methylphenyl)sulfonylmethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-3-9-15(10-4-12)22(19,20)11-17-16(18)13-5-7-14(21-2)8-6-13/h3-10H,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZUVCJIJSFEOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CNC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101207028 | |
| Record name | 4-Methoxy-N-[[(4-methylphenyl)sulfonyl]methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164398-53-2 | |
| Record name | 4-Methoxy-N-[[(4-methylphenyl)sulfonyl]methyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164398-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-N-[[(4-methylphenyl)sulfonyl]methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-methoxy-N-[[(4-methylphenyl)sulfonyl]methyl]- typically involves the reaction of 4-methoxybenzoyl chloride with 4-methylbenzenesulfonamide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-methoxy-N-[[(4-methylphenyl)sulfonyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Benzamide, 4-methoxy-N-[[(4-methylphenyl)sulfonyl]methyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, 4-methoxy-N-[[(4-methylphenyl)sulfonyl]methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogs in the benzamide and sulfonamide families. Key differences in substituents, biological activity, and reactivity are highlighted.
Table 1: Structural and Functional Comparison
| Compound Name | Structural Features | Key Properties/Activities |
|---|---|---|
| Benzamide, 4-methoxy-N-[[(4-methylphenyl)sulfonyl]methyl]- | - 4-Methoxybenzamide core - N-linked sulfonylmethyl-4-methylphenyl group |
Enhanced solubility; potential enzyme inhibition due to sulfonamide moiety |
| 3,4,5-Trimethoxy-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide | - Multiple methoxy groups on benzamide - Same sulfonyl-linked 4-methylphenyl |
Increased steric bulk; improved binding to hydrophobic enzyme pockets |
| N-(4-Methoxyphenyl)benzamide | Simple benzamide with methoxyphenyl substituent | Anticancer activity via apoptosis induction; lacks sulfonamide reactivity |
| Methyl methyl[(4-methylphenyl)sulfonyl]carbamate | Carbamate group instead of benzamide - Same 4-methylphenylsulfonyl unit |
Higher hydrolytic stability; distinct reactivity in nucleophilic substitution |
| N-(1-(4-Ethylphenyl)ethylidene)-4-methylbenzenesulfonamide | Ethylidene bridge and ethylphenyl substitution | Enhanced antibacterial activity compared to methyl-substituted analogs |
Research Findings and Data
Mechanistic and Functional Insights
- Target Compound : The sulfonamide group likely acts as a hydrogen-bond acceptor, enhancing interactions with enzymes like tyrosine kinases or carbonic anhydrases. The methoxy group improves membrane permeability .
- Simpler Benzamides : Lacking the sulfonyl group, these rely on π-π stacking with aromatic residues in target proteins, limiting their specificity .
- Carbamate Analogs : The carbamate’s stability under physiological conditions suggests utility in prodrug design, though it may reduce receptor-binding flexibility .
Biological Activity
Benzamide, 4-methoxy-N-[[(4-methylphenyl)sulfonyl]methyl]- is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its chemical structure, synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 406.45 g/mol. Its structure features a methoxy group and a sulfonyl methyl group attached to a benzamide backbone, contributing to its unique properties and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 406.45 g/mol |
| Density | 1.273 g/cm³ |
| CAS Number | 58734-14-8 |
Synthesis
The synthesis of Benzamide, 4-methoxy-N-[[(4-methylphenyl)sulfonyl]methyl]- typically involves the reaction of 4-methoxybenzoyl chloride with 4-methylbenzenesulfonamide in the presence of a base such as triethylamine. This reaction occurs under controlled temperature conditions to yield the desired product.
The exact mechanism of action for Benzamide, 4-methoxy-N-[[(4-methylphenyl)sulfonyl]methyl]- is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. These interactions may modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects.
Biological Activity
Research has indicated several potential biological activities associated with Benzamide, 4-methoxy-N-[[(4-methylphenyl)sulfonyl]methyl]-:
- Antimicrobial Properties : In vitro studies suggest that this compound exhibits antimicrobial activity against various bacterial strains.
- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes relevant to disease processes, including those involved in cancer progression.
Case Studies and Research Findings
- Anticancer Studies : A study published in NCBI explored the effects of benzamide derivatives on cancer cell lines, demonstrating that modifications in the benzamide structure can significantly enhance anticancer activity .
- Antimicrobial Efficacy : Research documented in EvitaChem indicates that compounds similar to Benzamide, 4-methoxy-N-[[(4-methylphenyl)sulfonyl]methyl]- show promise as antimicrobial agents, particularly against resistant strains .
- Enzyme Interaction Studies : Investigations into the binding affinity of this compound for specific enzymes have revealed potential pathways through which it may exert its biological effects .
Q & A
Q. What are the established synthetic routes for Benzamide, 4-methoxy-N-[[(4-methylphenyl)sulfonyl]methyl]-, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves multi-step reactions, including sulfonylation of methylamine derivatives and subsequent coupling with methoxy-substituted benzoyl chlorides. Key reagents include triethylamine (as a base) and solvents like dichloromethane or tetrahydrofuran (THF). Optimization involves:
- Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions.
- Catalyst selection : Using DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Purification : Column chromatography with ethyl acetate/hexane gradients (60–80% ethyl acetate) improves purity .
Q. How is the molecular structure of this compound validated, and what crystallographic tools are recommended for analysis?
Methodological Answer: X-ray crystallography is the gold standard for structural validation. Use:
- SHELX suite (SHELXL for refinement, SHELXS for solution) to process diffraction data.
- ORTEP-3 for graphical representation of thermal ellipsoids and bond geometries .
For non-crystalline samples, high-resolution NMR (e.g., ¹³C DEPT-Q) and LC-MS confirm functional groups and molecular weight .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported biological activity data for this compound across different studies?
Methodological Answer: Contradictions often arise from variations in assay conditions or impurities. To address this:
- Reproduce assays : Use standardized protocols (e.g., NIH/NCATS guidelines) for cytotoxicity or enzyme inhibition.
- Purity verification : Employ HPLC with a C18 column (≥95% purity threshold) and quantify residual solvents via GC-MS.
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to benchmark activity .
Q. What computational strategies are effective in predicting the binding modes of this benzamide derivative to sulfonamide-sensitive targets?
Methodological Answer: Molecular docking (AutoDock Vina or Schrödinger Glide) paired with molecular dynamics (MD) simulations (AMBER or GROMACS) can predict binding interactions. Steps include:
Q. How do substituent modifications (e.g., methoxy vs. trifluoromethyl groups) impact the compound’s solubility and pharmacokinetic profile?
Methodological Answer: Systematic structure-property relationship (SPR) studies are critical:
- Solubility assays : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).
- LogP determination : Use reverse-phase HPLC to measure octanol-water partition coefficients.
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via UPLC-MS/MS.
Trifluoromethyl groups enhance metabolic stability but reduce aqueous solubility, whereas methoxy groups improve solubility but increase CYP450-mediated oxidation .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in studies involving this compound?
Methodological Answer:
- Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
- Error handling : Use bootstrapping (1,000 iterations) to estimate 95% confidence intervals.
- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude aberrant replicates .
Q. How can researchers design experiments to differentiate between on-target and off-target effects in mechanistic studies?
Methodological Answer:
- Genetic knockdown : Use siRNA or CRISPR-Cas9 to silence the putative target gene and assess activity loss.
- Proteome profiling : Perform kinome-wide screening (e.g., KINOMEscan) to identify off-target kinase inhibition.
- Rescue experiments : Reintroduce the wild-type target protein in knockout models and monitor activity restoration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
